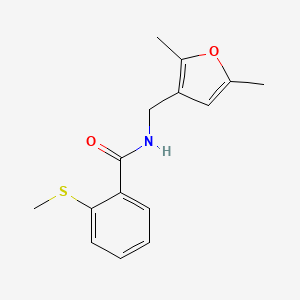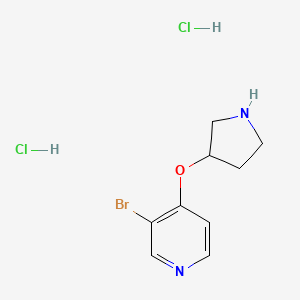
3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the CAS Number: 2379946-70-8 . It has a molecular weight of 316.02 and its IUPAC name is 3-bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride is 1S/C9H11BrN2O.2ClH/c10-8-6-12-4-2-9 (8)13-7-1-3-11-5-7;;/h2,4,6-7,11H,1,3,5H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 316.02 .Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that bromo-substituted compounds, similar to 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride, are useful in the synthesis of various chemical compounds. For instance, novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates have been synthesized, showcasing the utility of bromo-substituted compounds in chemical synthesis processes (Sarbu et al., 2019).
Antimicrobial Applications
Compounds similar to 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride have been used in the synthesis of cyanopyridine derivatives, which have been evaluated for their antimicrobial activity. These studies indicate the potential of such compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Application in Natural Alkaloid Synthesis
Another significant application of similar compounds is in the synthesis of natural alkaloids. For example, derivatives of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine, which are structurally similar to 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride, have been used in the total synthesis of the natural alkaloid variolin B (Baeza et al., 2010).
Synthesis of Insecticide Intermediates
Research also indicates the use of similar bromo-substituted pyridine compounds in the synthesis of important intermediates for insecticides. This suggests a potential application in the development and manufacturing of agricultural chemicals (Niu Wen-bo, 2011).
properties
IUPAC Name |
3-bromo-4-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-8-6-12-4-2-9(8)13-7-1-3-11-5-7;;/h2,4,6-7,11H,1,3,5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABWAXBWMULDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=NC=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2992003.png)
![6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2992007.png)
![4-fluoro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2992008.png)

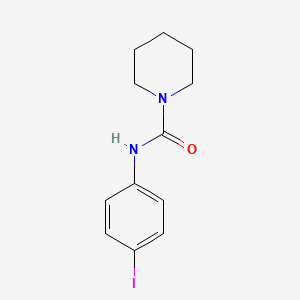
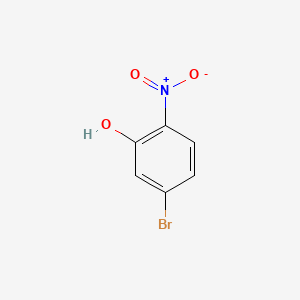
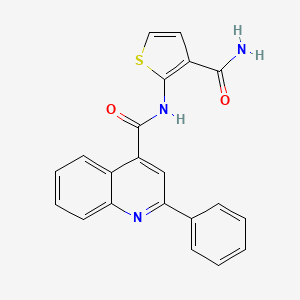
![N-mesityl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992016.png)
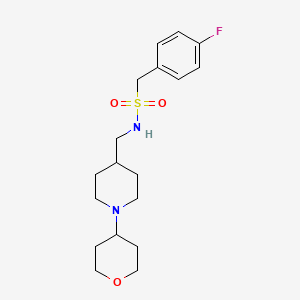

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992019.png)
